REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added so as
|
Type
|
TEMPERATURE
|
Details
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to maintain the temperature below 5° C. (ca. 1.5 hours)
|
Duration
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1.5 h
|
Type
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ADDITION
|
Details
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the solution poured onto ice
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Type
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CUSTOM
|
Details
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to give a yellow precipitate
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Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
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CUSTOM
|
Details
|
recrystallised from ethanol
|
Type
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FILTRATION
|
Details
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After filtration the solid
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Type
|
WASH
|
Details
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was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
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Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |